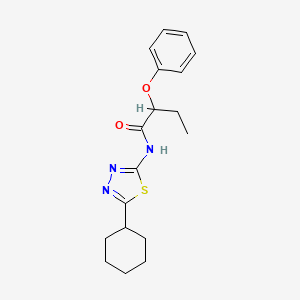![molecular formula C12H19N3O2S B4088571 N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4088571.png)
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide
説明
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide, also known as TAK-915, is a novel drug compound that has shown potential in treating cognitive disorders such as Alzheimer's disease.
作用機序
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide works by inhibiting the activity of an enzyme called BACE1, which is involved in the formation of amyloid plaques in the brain. Amyloid plaques are a hallmark of Alzheimer's disease and are thought to contribute to the cognitive decline associated with the disease. By inhibiting BACE1, this compound reduces the formation of amyloid plaques and improves cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable safety profile in preclinical studies. It has been well-tolerated in animal models and has not shown any significant adverse effects. This compound has also been shown to improve cognitive function in animal models, suggesting that it may have potential as a treatment for cognitive disorders such as Alzheimer's disease.
実験室実験の利点と制限
One advantage of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide is that it has shown promise in preclinical studies for the treatment of cognitive disorders such as Alzheimer's disease. It has also been well-tolerated in animal models and has a favorable safety profile. However, one limitation of this compound is that the synthesis method is complex and requires specialized equipment and expertise.
将来の方向性
There are several future directions for research on N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide. One area of research could be to further investigate the mechanism of action of this compound and its effects on amyloid plaques in the brain. Another area of research could be to investigate the potential of this compound as a treatment for other cognitive disorders. Additionally, research could be conducted to optimize the synthesis method for this compound and to develop more efficient and cost-effective methods of synthesis.
科学的研究の応用
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide has shown promise in preclinical studies for the treatment of cognitive disorders such as Alzheimer's disease. It has been shown to improve cognitive function in animal models and has a favorable safety profile. This compound works by inhibiting the activity of a specific enzyme in the brain that is involved in the formation of amyloid plaques, which are a hallmark of Alzheimer's disease.
特性
IUPAC Name |
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-12(2,3)7-9-14-15-11(18-9)13-10(16)8-5-4-6-17-8/h8H,4-7H2,1-3H3,(H,13,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDFPKLSOVONLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NN=C(S1)NC(=O)C2CCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-hydroxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4088494.png)
![7-(2-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4088503.png)
![methyl 4-[4-methoxy-3-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4088505.png)
![3,4,5-triethoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4088506.png)
![1-[4-(benzyloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4088511.png)
![1-(3,4-dimethylphenyl)-3-[(6-ethoxy-4-methyl-2-quinazolinyl)thio]-2,5-pyrrolidinedione](/img/structure/B4088522.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B4088533.png)

![10-({[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B4088547.png)
![N~2~-(3-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide](/img/structure/B4088557.png)
![N-(2,4-dimethylphenyl)-1-[(4-methylphenyl)sulfonyl]prolinamide](/img/structure/B4088564.png)
![N-[1-(4-ethylphenyl)ethyl]-2-(1-naphthyl)acetamide](/img/structure/B4088578.png)
![2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4088581.png)
![2-{[(4-chlorophenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4088583.png)